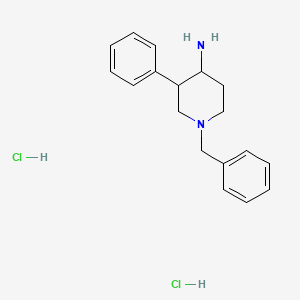

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a versatile small molecule scaffold used primarily in research and development . The compound has a molecular formula of C18H24Cl2N2 and a molecular weight of 339.3 g/mol .

Méthodes De Préparation

The synthesis of 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloride with phenylpiperidine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to produce larger quantities of the compound efficiently .

Analyse Des Réactions Chimiques

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Therapeutic Applications

The compound is recognized for its diverse therapeutic applications, particularly in the development of drugs targeting various diseases. Key areas of application include:

- Analgesics : The compound has been explored for its potential analgesic properties, functioning similarly to traditional opioid analgesics but with different mechanisms of action. Studies indicate that structural modifications can enhance its efficacy as an analgesic agent .

- Anticancer Agents : Research has highlighted the benzoylpiperidine fragment's role in anticancer drug development. Compounds containing this structure exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancers . For instance, derivatives of 1-benzyl-3-phenylpiperidin-4-amine have shown IC50 values ranging from 19.9 to 75.3 µM against cancer cells, indicating their potential as lead compounds for further development .

- Neuroprotective Agents : The compound has been investigated for neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in this area .

Synthetic Routes

The synthesis of 1-benzyl-3-phenylpiperidin-4-amine dihydrochloride involves several chemical reactions that can be optimized for yield and purity. Common synthetic strategies include:

| Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Involves the reaction of benzyl piperidinone with phenyl amines under reducing conditions. | 70–95 |

| Coupling Reactions | Utilizes EDCI/HOBt coupling techniques to form guanidated derivatives from amines. | 65–84 |

| Deprotection Strategies | Employs TFA or HCl/dioxane for deprotecting Boc-protected intermediates. | 92–99 |

These methods emphasize the versatility of chemical transformations available for synthesizing this compound and its derivatives.

Numerous studies have documented the biological activity of this compound and its analogs:

Case Study 1: Anticancer Activity

A study reported that derivatives of the compound exhibited significant antiproliferative effects on MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating a clear structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of similar piperidine derivatives indicated potential benefits in mitigating neuronal damage in models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter systems, warranting further investigation into their therapeutic utility .

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as 1-Benzylpyrrolidine-3-amine derivatives . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular targets and pathways, making it valuable for certain research and industrial applications .

Similar Compounds

- 1-Benzylpyrrolidine-3-amine derivatives

- Piperidine derivatives

- Phenylpiperidine compounds

Activité Biologique

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a benzyl group and a phenyl group. Its chemical formula is C17H22N2·2HCl, with a molecular weight of approximately 314.29 g/mol. The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research has demonstrated that piperidine derivatives, including this compound, exhibit notable anticancer activity. A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, with IC50 values ranging from 19.9 to 75.3 µM in different cancer models .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 19.9 | Apoptosis induction |

| MCF-7 | 75.3 | Cell cycle arrest |

| COV318 | 45.0 | Apoptosis induction |

| OVCAR-3 | 32.5 | Cell cycle arrest |

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies indicated moderate protection against various viruses, including CVB-2 and HSV-1, suggesting potential applications in antiviral therapy . The structure-function relationship studies revealed that modifications to the piperidine ring could enhance antiviral efficacy.

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 1-Benzyl Derivative | CVB-2 | 50 | Moderate |

| Fluorophenyl Derivative | HSV-1 | 40 | Moderate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It modulates neurotransmitter receptors, which may contribute to its effects on cell signaling pathways related to growth and survival.

- Apoptotic Pathways : Induction of apoptotic pathways through caspase activation has been observed, leading to programmed cell death in malignant cells .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Breast Cancer Study : In a controlled study involving MDA-MB-231 cells, treatment with the compound resulted in significant tumor regression in xenograft models, indicating its potential as an anticancer agent.

- Antiviral Efficacy : A study assessing the antiviral activity against HSV-1 demonstrated that the compound reduced viral load significantly when administered in pre-infection scenarios.

Propriétés

IUPAC Name |

1-benzyl-3-phenylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTMVVXEKORDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.